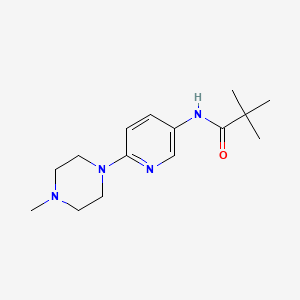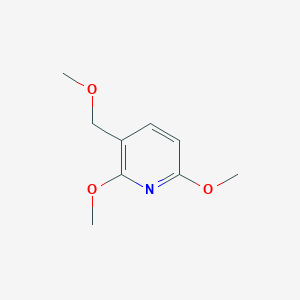![molecular formula C8H7ClN2 B1643496 7-(chloromethyl)imidazo[1,2-a]pyridine](/img/structure/B1643496.png)
7-(chloromethyl)imidazo[1,2-a]pyridine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
7-(chloromethyl)imidazo[1,2-a]pyridine is a heterocyclic compound that belongs to the imidazo[1,2-a]pyridine family. This class of compounds is known for its fused bicyclic structure, which consists of an imidazole ring fused to a pyridine ring. Imidazo[1,2-a]pyridines are recognized for their wide range of applications in medicinal chemistry and material science due to their unique structural characteristics .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of imidazo[1,2-a]pyridine, 7-(chloromethyl)- can be achieved through various synthetic routes. Common methods include:
Condensation Reactions: This involves the condensation of 2-aminopyridine with α-haloketones under acidic or basic conditions.
Multicomponent Reactions: These reactions involve the combination of three or more reactants in a single reaction vessel to form the desired product.
Oxidative Coupling: This method involves the coupling of 2-aminopyridine with aldehydes or ketones in the presence of an oxidizing agent.
Industrial Production Methods
Industrial production of imidazo[1,2-a]pyridine, 7-(chloromethyl)- typically involves large-scale multicomponent reactions due to their efficiency and high yield. The use of continuous flow reactors has also been explored to enhance the scalability and reproducibility of the synthesis process .
化学反応の分析
Types of Reactions
7-(chloromethyl)imidazo[1,2-a]pyridine undergoes various types of chemical reactions, including:
Substitution Reactions: The chloromethyl group can be substituted with other nucleophiles such as amines, thiols, and alcohols.
Oxidation Reactions: The compound can undergo oxidation to form corresponding imidazo[1,2-a]pyridine N-oxides.
Reduction Reactions: Reduction of the compound can lead to the formation of imidazo[1,2-a]pyridine derivatives with different functional groups.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium azide, potassium thiocyanate, and various amines.
Oxidation Reactions: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid are commonly used.
Reduction Reactions: Reducing agents like sodium borohydride or lithium aluminum hydride are employed.
Major Products Formed
Substitution Reactions: Products include imidazo[1,2-a]pyridine derivatives with various substituents at the 7-position.
Oxidation Reactions: Major products are imidazo[1,2-a]pyridine N-oxides.
Reduction Reactions: Products include reduced imidazo[1,2-a]pyridine derivatives with different functional groups.
科学的研究の応用
7-(chloromethyl)imidazo[1,2-a]pyridine has a wide range of applications in scientific research, including:
作用機序
The mechanism of action of imidazo[1,2-a]pyridine, 7-(chloromethyl)- involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor of various enzymes and receptors, leading to the modulation of biological processes. For example, it has been shown to inhibit certain kinases involved in cell signaling pathways, thereby exerting its anticancer effects .
類似化合物との比較
7-(chloromethyl)imidazo[1,2-a]pyridine can be compared with other similar compounds such as:
Imidazo[1,2-a]pyrazine: Another fused bicyclic heterocycle with similar applications in medicinal chemistry.
Imidazo[1,5-a]pyridine: Known for its luminescent properties and applications in optoelectronic devices.
Imidazo[4,5-b]pyridine: Explored for its potential as an anti-inflammatory agent.
The uniqueness of imidazo[1,2-a]pyridine, 7-(chloromethyl)- lies in its specific structural features and the presence of the chloromethyl group, which allows for diverse chemical modifications and functionalizations .
特性
分子式 |
C8H7ClN2 |
|---|---|
分子量 |
166.61 g/mol |
IUPAC名 |
7-(chloromethyl)imidazo[1,2-a]pyridine |
InChI |
InChI=1S/C8H7ClN2/c9-6-7-1-3-11-4-2-10-8(11)5-7/h1-5H,6H2 |
InChIキー |
QHSOLIQVMYMRNN-UHFFFAOYSA-N |
SMILES |
C1=CN2C=CN=C2C=C1CCl |
正規SMILES |
C1=CN2C=CN=C2C=C1CCl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![N-Cyclohexylcyclohexanamine;5-[(2-methylpropan-2-yl)oxy]-5-oxo-4-(phenylmethoxycarbonylamino)pentanoic acid](/img/structure/B1643442.png)
![8-Methoxy-3-methyl-4,5-dihydro-1H-benzo[d]azepin-2(3H)-one](/img/structure/B1643443.png)

![(3S,3As,5aR,5bR,7aS,11aS,11bR,13aR,13bS)-3-butan-2-yl-5a,5b,8,8,11a,13b-hexamethyl-1,2,3,3a,4,5,6,7,7a,9,10,11,11b,12,13,13a-hexadecahydrocyclopenta[a]chrysene](/img/structure/B1643456.png)


![3-Benzyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B1643477.png)




